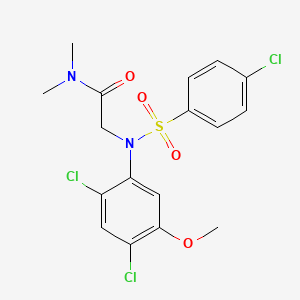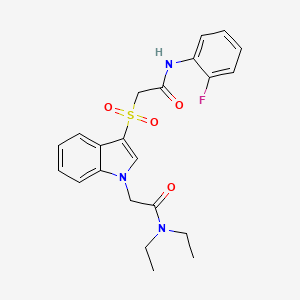
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide” is a complex organic molecule. It contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group, a 2,4-dichloro-5-methoxyphenyl group, and a dimethylacetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chloro, methoxy, and dimethylacetamide groups would likely have a significant impact on the compound’s overall structure. These groups could influence the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation. The chloro groups might participate in nucleophilic substitution reactions, and the dimethylacetamide group could potentially undergo reactions involving the carbonyl group or the amide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, chloro, methoxy, and dimethylacetamide groups could affect the compound’s solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of similar compounds has been extensively studied, providing insight into their molecular configurations and interactions. For example, research by Gowda et al. (2008) on 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide revealed that the molecule is part of a family of compounds with similar bond parameters and molecular conformations. These findings are crucial for understanding the reactivity and potential applications of such compounds (Gowda, Foro, Nirmala, Sowmya, & Fuess, 2008).
Herbicidal Activity
Derivatives of the compound have been investigated for their herbicidal properties. Li Gong-chun (2011) synthesized derivatives that showed significant herbicidal activity against certain plant species, indicating potential agricultural applications. This demonstrates the chemical's versatility and potential in developing new herbicides (Li Gong-chun, 2011).
Sulfonation Reactions
The compound and its derivatives have been studied in the context of sulfonation reactions, which are critical for synthesizing various organic molecules. Wit, Woldhuis, & Cerfontain (2010) explored the intermediacy of phenyl hydrogen sulfates in sulfonation, highlighting the compound's role in complex chemical reactions and its potential in synthetic organic chemistry (Wit, Woldhuis, & Cerfontain, 2010).
Oxidation Studies
Research into the oxidation of related sulfonamides by Rozentsveig et al. (2001) explored chemical transformations that could be applied to the development of new compounds with potential industrial and pharmaceutical applications (Rozentsveig, Rozentsveig, Levkovskaya, & Mirskova, 2001).
Zukünftige Richtungen
The study and application of this compound could be a potential area for future research. Its unique structure and functional groups suggest that it could have interesting chemical and physical properties that are worth investigating. Potential areas of study could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its safety and environmental impact .
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O4S/c1-21(2)17(23)10-22(15-9-16(26-3)14(20)8-13(15)19)27(24,25)12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXDTHBFGOHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2602781.png)

![1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2602783.png)
![2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2602784.png)



![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2602790.png)
![ethyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2602792.png)


![Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2602798.png)
![N-(3-Fluorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2602800.png)
